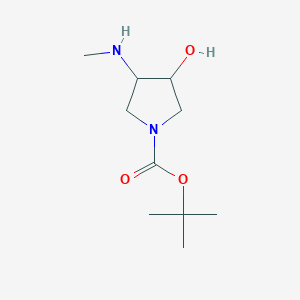

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

概要

説明

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural features.

生化学分析

Biochemical Properties

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This can result in altered gene expression and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzyme, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of specific metabolites that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via hydroxylation reactions.

Methylation: The amino group at the 4-position is methylated using methylating agents such as methyl iodide.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to form the final compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups at the amino position.

科学的研究の応用

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

- Tert-butyl 3-hydroxy-4-(aminomethyl)pyrrolidine-1-carboxylate

- Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate

- Tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

生物活性

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS No. 203503-49-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 204.28 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring, a hydroxyl group, and a tert-butyl ester, which contribute to its pharmacological properties.

Research indicates that this compound may interact with various biological targets, particularly in the realm of neuropharmacology and metabolic regulation:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly through modulation of G-protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses and are common targets for drug development .

- Inhibition of Enzymatic Activity : The compound's structural features suggest potential inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or obesity.

Antioxidant Properties

This compound has demonstrated antioxidant activity in vitro. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cell viability assays have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for developing effective anticancer therapies that minimize side effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Neuroprotective Effects :

- Anticancer Activity :

- Metabolic Regulation :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。